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Introduction: The Principle of Time-Gated
Luminescence

Time-Gated Luminescence (TGL) or Time-Resolved Fluorescence (TRF) is a powerful
detection technique that significantly enhances signal-to-noise ratios by eliminating short-lived
background fluorescence.[1][2][3] Biological samples, such as cell lysates or serum, contain
numerous molecules that autofluoresce upon excitation, creating a high background that can
mask the signal from a fluorescent reporter.[1][2]

The technology leverages the unique photophysical properties of lanthanide elements,
particularly Europium (Eu3+).[1][2][4] Europium complexes and nanoparticles exhibit a long
luminescence lifetime (from microseconds to milliseconds), whereas typical autofluorescence
from biological materials decays within nanoseconds.[1][4]

The TGL process involves:

o Pulsed Excitation: The sample is excited with a short pulse of light (e.g., from a xenon flash
lamp or a laser).
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o Time Delay: After the excitation pulse, there is a brief delay (e.g., 200 us).[1] During this time,
the short-lived background fluorescence decays to negligible levels.

» Signal Detection: The measurement window is then opened to collect the long-lived
luminescence emitted from the Europium nanoparticles.

This temporal separation of excitation and emission effectively filters out the noise, leading to
remarkably high sensitivity and low detection limits.[1][2][4]

Core Technology: Europium Oxide (Euz03)
Nanoparticles

Europium oxide (Euz03) nanoparticles are a versatile class of probes for TGL applications.[1]
[5][6] They serve as robust scaffolds that can be loaded with a large number of Eu3* ions,
leading to high specific activity and intense signal output.[7][8]

Key Features:

e High Eu3* Payload: Each nanoparticle can contain thousands of Europium ions, creating a
highly concentrated signal source.[3][7]

o Surface Functionalization: The nanoparticle surface can be readily modified (e.g., with silica
coatings) to allow for covalent conjugation of biomolecules such as antibodies, streptavidin,
or nucleic acids.[7][9][10]

« Stability: These nanoparticles demonstrate excellent chemical and photostability, making
them suitable for robust assays.[3]

o Large Stokes Shift: Europium chelates exhibit a large separation between their excitation
and emission wavelengths (e.g., excitation at ~340 nm and emission at ~615 nm), which
further minimizes background interference.[4]

To enhance the luminescence efficiency, Eu203 nanoparticles are often "sensitized" with
organic ligands that act as antennas.[1][2] These ligands absorb the excitation energy and

efficiently transfer it to the encapsulated Eu3* ions, a process known as the "antenna effect".
[11]
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Caption: Principle of Time-Gated Luminescence (TGL) Detection.

Applications

The high sensitivity and robustness of TGL with Europium oxide nanoparticles make it
suitable for a wide range of applications in research and drug development.

o High-Sensitivity Immunoassays: This is one of the most common applications. TGL is used in
various immunoassay formats, including lateral flow (LFIA), ELISA-like microplate assays,
and bead-based assays to detect low-abundance biomarkers for cancer, infectious diseases,
and cardiac monitoring.[1][2][3][4][10]

» Bioimaging: Time-gated luminescence microscopy can be used to visualize cellular
structures or track nanoparticles in biological samples, effectively removing the confounding
effects of cellular autofluorescence.[1][9][12]

» Drug Delivery and Nanoparticle Tracking: The nanoparticles can be used to label and track
drug delivery vehicles, providing a more accurate and sensitive understanding of their
cellular distribution and fate.[2]

o Antimicrobial and Regenerative Medicine: Europium oxide nanoparticles have also been
studied for their antimicrobial, antioxidant, and regenerative properties, opening potential
therapeutic applications.[5]

Data Presentation: Performance Characteristics

The use of TGL with Europium nanoparticles results in a dramatic improvement in assay
performance compared to conventional methods.

Table 1: Signal Enhancement with Time-Gated Detection Data summarized from a study on
sensitized Eu203 nanoparticles in the presence of tissue lysate.[1][2]
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. Signal Improvement Signal Improvement (Time-
Nanoparticle Type
(Normal Mode) Gated Mode)
EuTA (Terephthalic acid
N 2.2-fold 75-fold
sensitized)
EuQA (Quinaldic acid
Q_ _(Q 3.9-fold 89-fold
sensitized)
EuKA (Kynurenic acid
14.0-fold 108-fold

sensitized)

Table 2: Detection Limits in Immunoassays Comparison of detection limits for Prostate-Specific
Antigen (PSA) using different label technologies.

Detection
Assay Label Analyte Format L. Reference
Limit
Europium(lll) o ) 0.38 ng/L (10
) Biotinylated PSA  Microplate [718]
Nanoparticles fmol/L)
Europium(lll) )
) PSA Microplate 28 ng/L (850 fM) [10]
Nanoparticles
Colloidal Gold PSA Lateral Flow ~0.5 ng/mL [3]
Eu(lll) <0.5 ng/mL
) PSA Lateral Flow ] [3]
Nanoparticles (visually)

Experimental Protocols
Protocol 1: Synthesis of Sensitized Europium Oxide
Nanoparticles

This protocol describes a general method for synthesizing Eu203 nanoparticles and sensitizing
them with an organic ligand, adapted from published procedures.[1][2]

Materials:
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o Europium(lll) nitrate pentahydrate (Eu(NOs)s-5H20)

e Sodium hydroxide (NaOH)

o Tetraethylene glycol (TEG)

e Sensitizing ligand (e.g., terephthalic acid, quinaldic acid)
e Argon gas

e Dialysis tubing

Procedure:

o Core Synthesis: a. Add 60 mL of TEG to a three-necked flask equipped with a reflux
condenser under a steady flow of argon gas. b. At room temperature, add 2 mmol of
Eu(NOs3)3-5H20 and 6 mmol of NaOH to the TEG. c. Heat the solution to 90-100 °C while
stirring until all solid precursors are completely dissolved. d. Increase the temperature to 140
°C and hold for 1 hour. e. Further increase the temperature to 180 °C (at a rate of ~5 °C/min)
and maintain for 4 hours. f. Allow the light brown solution to cool to room temperature
overnight. This solution contains TEG-capped Eu203 nanoparticles (EUTEG).

e Ligand Exchange (Sensitization): a. To the EUTEG solution, add the chosen sensitizing
ligand. b. Heat the mixture to 60 °C and stir overnight under argon flow. c. Cool the solution
to room temperature.

» Purification: a. Remove unreacted ligand and other precursors via dialysis against an
appropriate buffer (e.g., PBS) for 24-48 hours, changing the buffer periodically. b. The
purified, sensitized Eu203 nanoparticles are now ready for characterization and
bioconjugation.

Protocol 2: Bioconjugation of Antibodies to Europium
Nanoparticles

This protocol outlines a common method for covalently attaching antibodies to silica-coated or
functionalized Europium nanoparticles for use in immunoassays.
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Materials:

» Purified, sensitized Europium nanopatrticles with surface functional groups (e.g., carboxyl or
amine groups).

* Monoclonal antibody (mAb) specific to the target analyte.
o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

e Sulfo-NHS (N-hydroxysulfosuccinimide)

e MES buffer (2-(N-morpholino)ethanesulfonic acid)

o PBS (Phosphate-buffered saline)

e Bovine Serum Albumin (BSA)

o Centrifugal filter units

Procedure:

» Nanoparticle Activation (for carboxylated particles): a. Resuspend nanopatrticles in MES
buffer (pH 6.0). b. Add EDC and Sulfo-NHS to activate the carboxyl groups. c. Incubate for
15-30 minutes at room temperature. d. Wash the nanopatrticles twice with cold MES buffer
using a centrifugal filter unit to remove excess EDC/Sulfo-NHS.

e Antibody Conjugation: a. Immediately resuspend the activated nanoparticles in PBS (pH
7.4). b. Add the monoclonal antibody to the nanopatrticle suspension. The optimal ratio of
antibody to nanoparticles should be determined empirically. c. Incubate for 2-4 hours at room
temperature with gentle mixing.

e Blocking and Washing: a. Add a blocking solution (e.g., 1% BSA in PBS) to quench any
remaining active sites and incubate for 30 minutes. b. Wash the conjugated nanopatrticles
three times with PBS containing a stabilizer (e.g., 0.1% BSA) using centrifugal filtration.

e Final Resuspension and Storage: a. Resuspend the final antibody-conjugated nanoparticles
in a storage buffer (e.g., PBS with 0.1% BSA and a preservative). b. Store at 4 °C until use.
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Protocol 3: Time-Resolved Fluoroimmunoassay (TR-FIA)
for Antigen Detection

This protocol describes a sandwich immunoassay in a microtiter plate format using antibody-

conjugated Europium nanoparticles.
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Caption: Workflow for a sandwich Time-Resolved Fluoroimmunoassay (TR-FIA).
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Materials:

High-binding 96-well microtiter plates.

Capture antibody.

Blocking buffer (e.g., 1% BSA in PBS).

Antigen standards and unknown samples.

Detection antibody conjugated to Europium nanoparticles (from Protocol 2).
Wash buffer (e.g., PBS with 0.05% Tween-20).

Time-resolved fluorescence plate reader.

Procedure:

Plate Coating: a. Dilute the capture antibody in coating buffer (e.g., PBS) and add 100 pL to
each well. b. Incubate overnight at 4 °C or for 2 hours at room temperature. c. Aspirate the
coating solution and wash the wells three times with wash buffer.

Blocking: a. Add 200 pL of blocking buffer to each well. b. Incubate for 1-2 hours at room
temperature. c. Aspirate and wash the wells three times with wash buffer.

Sample Incubation: a. Add 100 pL of antigen standards or samples to the appropriate wells.
b. Incubate for 1-2 hours at room temperature with gentle shaking. c. Aspirate and wash the
wells three times with wash buffer.

Detection: a. Add 100 pL of the diluted Europium nanoparticle-antibody conjugate to each
well. b. Incubate for 1 hour at room temperature with gentle shaking. c. Aspirate and wash
the wells five times with wash buffer to remove unbound nanopatrticles.

Measurement: a. Place the microplate into a time-resolved fluorescence reader. b. Set the
instrument parameters:

o Excitation Wavelength: ~330-340 nm
o Emission Wavelength: ~610-620 nm
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o Delay Time: 100-400 ps
o Measurement Window: 200-800 us c. Measure the time-resolved fluorescence signal from
each well.

o Data Analysis: a. Subtract the background signal (from zero-antigen wells). b. Plot a
standard curve of fluorescence intensity versus the concentration of the antigen standards.
c. Determine the concentration of the unknown samples by interpolating their fluorescence
signals on the standard curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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luminescence-detection-with-europium-oxide-nanoparticles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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